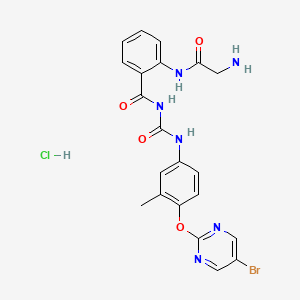
Glycylaminophenylbenzoylurea (HCl salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylaminophenylbenzoylurea (HCl salt) is a chemical compound with the molecular formula C21H20BrClN6O4 and a molecular weight of 535.78 . This compound is known for its unique structure, which includes a glycyl group, an aminophenyl group, and a benzoylurea moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Glycylaminophenylbenzoylurea (HCl salt) involves several steps. One common method includes the reaction of glycylamine with aminophenylbenzoylurea under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Glycylaminophenylbenzoylurea (HCl salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glycylaminophenylbenzoylurea (HCl salt) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of Glycylaminophenylbenzoylurea (HCl salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Glycylaminophenylbenzoylurea (HCl salt) can be compared with other similar compounds, such as:
Benzoylurea derivatives: These compounds share a similar benzoylurea moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Aminophenyl derivatives: Compounds with an aminophenyl group exhibit different reactivity and biological activities compared to Glycylaminophenylbenzoylurea (HCl salt).
Glycyl derivatives: These compounds contain a glycyl group and are used in various chemical and biological applications.
The uniqueness of Glycylaminophenylbenzoylurea (HCl salt) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20BrClN6O4 |
|---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H19BrN6O4.ClH/c1-12-8-14(6-7-17(12)32-21-24-10-13(22)11-25-21)26-20(31)28-19(30)15-4-2-3-5-16(15)27-18(29)9-23;/h2-8,10-11H,9,23H2,1H3,(H,27,29)(H2,26,28,30,31);1H |
InChI Key |
ZMRUVPSSBFAZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2NC(=O)CN)OC3=NC=C(C=N3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















